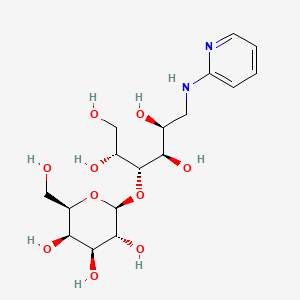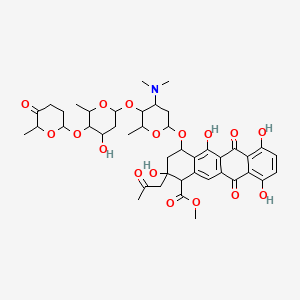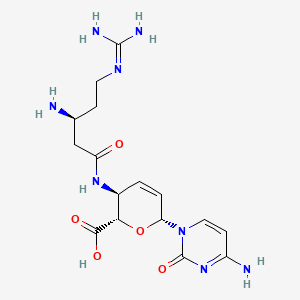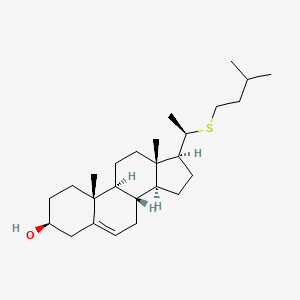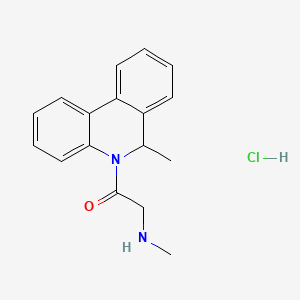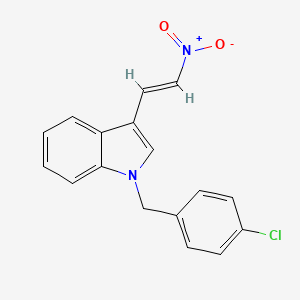
1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenyl)methyl]-3-(2-nitroethenyl)indole is a member of indoles.
Applications De Recherche Scientifique
Antibacterial Activity
1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole and its derivatives have been studied for their potential antibacterial properties. For instance, a derivative, 1-(o-chlorobenzyl)-2-chloro-3-(2-nitroethenyl)indole, demonstrated notable in vitro activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes, showing more effectiveness than nitrofurantoin in some cases (Gatti et al., 1981).
Antifungal and Anti-Trichomonas Activity
Certain 3-(2′-nitrovinyl)indoles, including close relatives of 1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole, have been found to possess antifungal activity. Specifically, compounds like 3-(2′-methyl-2′-nitrovinyl)indole showed activity against Candida albicans, comparable to ketoconazole. Additionally, many nitrovinylindoles exhibited high activity against Trichomonas vaginalis, akin to the effectiveness of metronidazole (Canoira et al., 1989).
Synthetic Applications
1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole is utilized in various synthetic applications. It serves as a precursor for the synthesis of other chemical compounds. For instance, nucleophiles have been added to 3-(2-nitrovinyl)-1H-indole under sonication and solvent-free conditions, demonstrating its utility in creating a range of molecules (Baron et al., 2012). Moreover, it has been used in the regioselective 1,4-conjugate addition of indoles to nitroolefins, showing its versatility in the synthesis of diverse 3-substituted indole derivatives (Mane et al., 2016).
Novel Compounds Synthesis
Research has also focused on synthesizing new compounds using 1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole as a base structure. For instance, a synthetic approach toward indole derivatives bearing a 2-nitroethyl group and an azole moiety was developed, highlighting the compound's significance in expanding chemical libraries (Aksenov et al., 2019).
Propriétés
Nom du produit |
1-(4-chlorobenzyl)-3-(2-nitrovinyl)-1H-indole |
|---|---|
Formule moléculaire |
C17H13ClN2O2 |
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-3-[(E)-2-nitroethenyl]indole |
InChI |
InChI=1S/C17H13ClN2O2/c18-15-7-5-13(6-8-15)11-19-12-14(9-10-20(21)22)16-3-1-2-4-17(16)19/h1-10,12H,11H2/b10-9+ |
Clé InChI |
XTVWWLOLKMTJML-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=C/[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



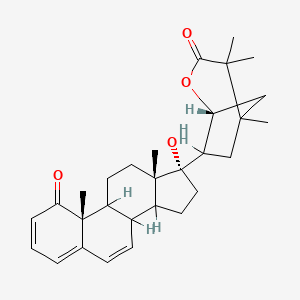
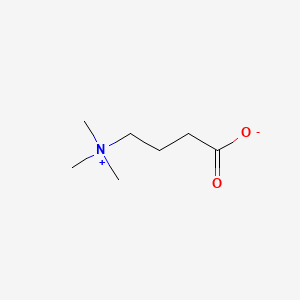
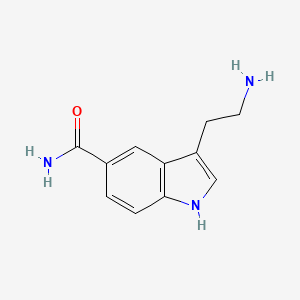
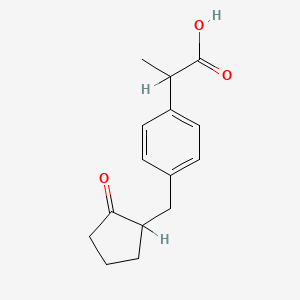
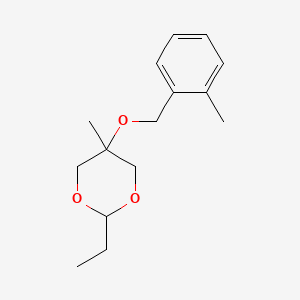
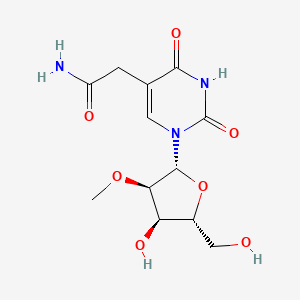
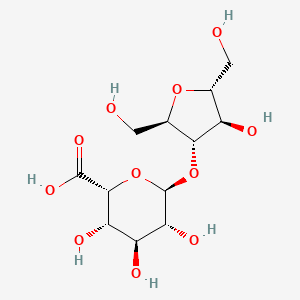
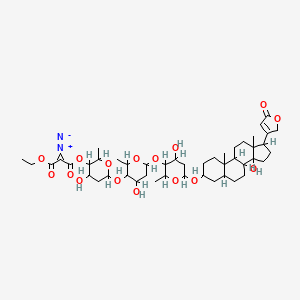
![3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1209786.png)
